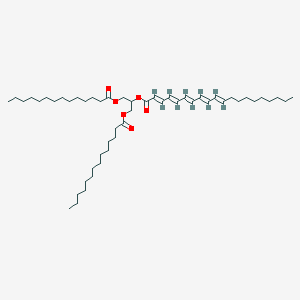
Azane;4-methoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethylene glycol 300, commonly referred to as PEG300, is a polymer formed from repeating units of ethylene glycol. It is a water-soluble, low immunogenicity, and biocompatible compound with a molecular weight of 300 . PEG300 is widely used in various fields due to its unique properties, including its ability to form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium .
Preparation Methods
PEG300 is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide or an alkoxide . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight. Industrial production methods often involve continuous processes to ensure consistent quality and yield .
Chemical Reactions Analysis
PEG300 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form non-covalent complexes with monovalent cations, affecting the equilibrium constants of biochemical reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PEG300 has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various reactions. In biology, it is used to enhance the solubility and stability of proteins and other biomolecules . In medicine, PEG300 is used as an excipient in pharmaceutical formulations, including eye drops and laxatives . It is also used in the preparation of PEGylated drugs, which have improved bioavailability and reduced immunogenicity . In industry, PEG300 is used as a lubricant, a plasticizer, and a surfactant .
Mechanism of Action
PEG300 exerts its effects through its physical properties. As a surfactant, it decreases surface tension and enhances the diffusion of other molecules through the skin . It also acts as a lubricant by coating surfaces and providing a protective layer . In biological systems, PEG300 can form non-covalent complexes with cations, affecting biochemical reactions .
Comparison with Similar Compounds
PEG300 is similar to other polyethylene glycols, such as PEG400, PEG600, and PEG1000. These compounds differ in their molecular weights and physical properties . PEG300 is unique due to its specific molecular weight, which provides a balance between solubility and viscosity . Other similar compounds include polyethylene oxide and polyoxyethylene, which have different molecular structures and applications .
Properties
IUPAC Name |
azane;4-methoxybutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.H3N/c1-7-5-3-2-4-6;/h6H,2-5H2,1H3;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXWYVYNIFZMRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCO.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)




![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)





